2-Bromo-1,3-dimethyl-5-vinylbenzene
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Overview
Description
2-Bromo-5-ethenyl-1,3-dimethylbenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethenyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-ethenyl-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-ethenyl-1,3-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethenyl-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-5-ethenyl-1,3-dimethylbenzene.
Oxidation: Products include 2-bromo-5-formyl-1,3-dimethylbenzene or 2-bromo-5-carboxy-1,3-dimethylbenzene.
Reduction: The major product is 2-bromo-5-ethyl-1,3-dimethylbenzene.
Scientific Research Applications
2-Bromo-5-ethenyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-ethenyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The ethenyl group can participate in addition reactions, while the methyl groups provide steric hindrance and influence the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the ethenyl group, making it less reactive in certain addition reactions.
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene: Contains a tert-butyl group instead of an ethenyl group, affecting its steric and electronic properties.
1-Bromo-2,5-dimethoxybenzene: Substituted with methoxy groups, which significantly alter its reactivity compared to 2-bromo-5-ethenyl-1,3-dimethylbenzene.
Uniqueness
2-Bromo-5-ethenyl-1,3-dimethylbenzene is unique due to the presence of both an ethenyl group and a bromine atom on the benzene ring
Properties
Molecular Formula |
C10H11Br |
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Molecular Weight |
211.10 g/mol |
IUPAC Name |
2-bromo-5-ethenyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-4-9-5-7(2)10(11)8(3)6-9/h4-6H,1H2,2-3H3 |
InChI Key |
XNHBOTFDHYRDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C=C |
Origin of Product |
United States |
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